molecular formula C12H19N3 B11894526 (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine

(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine

Cat. No.: B11894526
M. Wt: 205.30 g/mol
InChI Key: AGGOCLJXSQQBHI-UHFFFAOYSA-N
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Description

(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine: is a chemical compound with a molecular formula of C12H19N3. This compound is characterized by the presence of a pyridine ring substituted with a methanamine group and a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine typically involves the reaction of 3-bromopyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the methanamine group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the methanamine group.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: The compound is used in biological research to study its interactions with biological macromolecules. It is often employed in the development of ligands for receptor binding studies.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

    (6-(4-Methylpiperidin-1-yl)pyridin-3-yl)methanamine: This compound has a similar structure but differs in the position of the methyl group on the piperidine ring.

    (1-Methylpiperidin-4-yl)(pyridin-3-yl)methanamine: This compound is similar but lacks the substitution on the pyridine ring.

Uniqueness: The uniqueness of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

[6-(1-methylpiperidin-4-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H19N3/c1-15-6-4-11(5-7-15)12-3-2-10(8-13)9-14-12/h2-3,9,11H,4-8,13H2,1H3

InChI Key

AGGOCLJXSQQBHI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NC=C(C=C2)CN

Origin of Product

United States

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